molecular formula C2H5NO2 B1339739 Glycine-N,N,O-d3 CAS No. 4896-76-8

Glycine-N,N,O-d3

Cat. No. B1339739
CAS RN: 4896-76-8
M. Wt: 78.09 g/mol
InChI Key: DHMQDGOQFOQNFH-ZRLBSURWSA-N
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Description

Glycine-N,N,O-d3 is a labelled form of glycine, which is one of the non-essential amino acids for humans . It acts as an inhibitory neurotransmitter in the central nervous system .


Synthesis Analysis

The synthesis of Glycine-N,N,O-d3 involves complex chemical reactions. One study discusses the N-glycoside synthesis through combined copper- and photoredox-catalysed N-glycosylation of N-nucleophiles . Another study describes a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC) .


Molecular Structure Analysis

The molecular formula of Glycine-N,N,O-d3 is C2H5NO2 . It has a molecular weight of 78.09 g/mol . The InChI representation is InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 .


Physical And Chemical Properties Analysis

Glycine-N,N,O-d3 has a molecular weight of 78.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 78.050858640 g/mol . It has a topological polar surface area of 63.3 Ų .

Scientific Research Applications

Nonlinear Optical Material Research

Glycine-N,N,O-d3 and its derivatives are extensively studied for their nonlinear optical (NLO) properties. These compounds are particularly interesting due to their zwitterionic nature, which facilitates the formation of noncentrosymmetric structures essential for NLO applications . The presence of donor carboxylic acid (COOH) groups and proton acceptor amino (NH2) groups in glycine allows it to create hydrogen bonds, leading to unique NLO properties that are valuable in fields like fiber optic communication and photonic device fabrication .

Nanotechnology and Sensor Development

In nanotechnology, Glycine-N,N,O-d3 is used to investigate interactions with nanoparticles, such as zinc oxide nanoclusters. These studies provide insights into the adsorption processes and the potential of glycine-functionalized nanoparticles in the development of nanobiosensors. Such sensors could be highly sensitive to amino acids and might be used for early detection of chronic diseases through protein nitration .

Anti-Inflammatory Research

Glycine-N,N,O-d3 plays a role in anti-inflammatory research due to its ability to modulate the expression of nuclear factor kappa B (NF-κB) in various cells. This modulation is crucial in preventing the development of chronic inflammation, making glycine supplementation a topic of interest for dietary interventions aimed at reducing inflammation-related health issues .

Photonic Devices

The third-order nonlinear optical properties of glycine derivatives make them suitable for the creation of photonic devices. These devices leverage the nonlinear response characteristics of glycine compounds for applications in electro-optical modulation, signal amplification, and high-density memory storage .

Material Science

In material science, the study of glycine and its isotopically labeled forms like Glycine-N,N,O-d3 contributes to understanding the growth and properties of crystals. These crystals can be used in NLO devices due to their favorable optical and thermal properties, as well as their low dielectric loss, which indicates defect-free growth .

Future Directions

The future directions of Glycine-N,N,O-d3 research could involve optimizing inefficiencies in the reductive glycine pathway and the central metabolic network . It could also involve engineering the reductive glycine pathway in more organisms .

properties

IUPAC Name

deuterio 2-(dideuterioamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])CC(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583553
Record name (N,N,O-~2~H_3_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-N,N,O-d3

CAS RN

4896-76-8
Record name Glycine-N,N,1-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4896-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (N,N,O-~2~H_3_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

acidifying the H2NCH2COONa with sulfuric acid in an aqueous system to form glycine and sodium sulfate.
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Synthesis routes and methods II

Procedure details

By following the procedure of Examples 5 to 12, but replacing N-(t-butyloxycarbonyl)-S-(4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine with N-(t-butyloxycarbonyl)-S-(3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine, and replacing H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OCH3 with H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl, rat[(CH2CH2CO)105, hCys121 ]ANF-(105-126) is obtained Amino acid analysis of the product (1,Q=CH2CH2, R1=Phe, R2 =Gly, R3 =Ile, R4 =Phe, R5 =Tyr, X=S, Y1 des-Y and W is hydroxy) gave Asn+Asp (2.00), Ser (1.78), Gln (1.01), Gly(5.18), Ala (1.00), Ile (1.80), Leu (1.02), Tyr (0.99), Phe (2.00), Arg (3.45). Molecular weight was determined by FAB mass spectroscopy: C102H156N32O30S requires 2342.6: found, 2342M+.
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4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine
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3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine
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H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl
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Synthesis routes and methods III

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
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sodium deoxycholate
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Synthesis routes and methods IV

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
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dextran sulphate Sepharose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine-N,N,O-d3
Reactant of Route 2
Glycine-N,N,O-d3
Reactant of Route 3
Glycine-N,N,O-d3
Reactant of Route 4
Glycine-N,N,O-d3
Reactant of Route 5
Glycine-N,N,O-d3
Reactant of Route 6
Glycine-N,N,O-d3

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